2-(3-((4-Bromo-2-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-((4-Bromo-2-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2246646-61-5
VCID: VC12002020
InChI: InChI=1S/C19H21BBrClO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-6-13(10-14)12-23-17-9-8-15(21)11-16(17)22/h5-11H,12H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Br)Cl
Molecular Formula: C19H21BBrClO3
Molecular Weight: 423.5 g/mol

2-(3-((4-Bromo-2-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2246646-61-5

Cat. No.: VC12002020

Molecular Formula: C19H21BBrClO3

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-((4-Bromo-2-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2246646-61-5

Specification

CAS No. 2246646-61-5
Molecular Formula C19H21BBrClO3
Molecular Weight 423.5 g/mol
IUPAC Name 2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H21BBrClO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-6-13(10-14)12-23-17-9-8-15(21)11-16(17)22/h5-11H,12H2,1-4H3
Standard InChI Key GZOPXICCJLLORV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Br)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Br)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central 1,3,2-dioxaborolane ring substituted with tetramethyl groups at the 4 and 5 positions, conferring steric protection to the boron center. A phenoxymethyl group at the 3-position of the adjacent phenyl ring introduces halogenated substituents (bromo and chloro) that modulate electronic effects during cross-coupling (Table 1).

Table 1: Fundamental Molecular Descriptors

PropertyValue
CAS Registry Number2246646-61-5
IUPAC Name2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC₁₉H₂₁BBrClO₃
Molecular Weight423.5 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Br)Cl
InChIKeyGZOPXICCJLLORV-UHFFFAOYSA-N

The XLogP3 value of 5.2 (predicted) indicates high lipophilicity, favoring solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane.

Crystallographic and Spectroscopic Data

While single-crystal X-ray data remain unpublished, comparative analysis with analogous dioxaborolanes suggests a trigonal planar geometry around boron. Nuclear magnetic resonance (NMR) spectra typically show characteristic signals:

  • ¹H NMR (CDCl₃): δ 1.35 ppm (12H, s, tetramethyl groups), 3.85 ppm (2H, s, -CH₂O-), 6.8–7.5 ppm (aromatic protons) .

  • ¹¹B NMR: δ 30–32 ppm, consistent with sp²-hybridized boron in dioxaborolanes.

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is synthesized via a three-step sequence:

  • Grignard Formation: Reaction of 4-bromo-2-chlorophenol with (3-bromophenyl)methanol under Mitsunobu conditions yields 3-((4-bromo-2-chlorophenoxy)methyl)bromobenzene.

  • Lithiation-Borylation: Treatment with n-butyllithium followed by 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronate ester moiety .

  • Purification: Column chromatography on silica gel (hexane/ethyl acetate) achieves >95% purity (HPLC).

Key Reaction Parameters:

  • Temperature: −78°C for lithiation, 0°C to room temperature for borylation.

  • Yield: 62–72% after optimization .

Scalability Challenges

Large-scale production (>100 g) faces hurdles:

  • Exothermic lithiation requires precise temperature control.

  • Boron trifluoride etherate, a common catalyst, necessitates corrosion-resistant reactors.

  • Residual isopropyl alcohol from the boronate ester reagent may complicate crystallization.

Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance

In benchmark reactions with aryl bromides (e.g., 4-bromotoluene), the compound demonstrates superior reactivity compared to pinacol boronic esters due to its electron-withdrawing chloro substituent (Table 2).

Table 2: Coupling Efficiency with Pd(PPh₃)₄ Catalyst

Aryl HalideYield (%)Reaction Time (h)
4-Bromotoluene926
2-Chloropyridine858
1-Bromonaphthalene7812

Electronic Tuning in Materials Science

The bromine and chlorine atoms enable precise control over HOMO-LUMO gaps in conjugated polymers. Poly(3-hexylthiophene) derivatives synthesized using this boronate exhibit red-shifted absorption maxima (λmax = 520 nm vs. 480 nm for non-halogenated analogs).

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) reveals:

  • Melting point: 89–91°C (decomposition observed above 150°C).

  • Glass transition temperature (Tg): −15°C (amorphous form).

Solubility Profile

SolventSolubility (mg/mL)
THF45.2
Dichloromethane38.7
Ethanol1.2
Water<0.01
CompanyPurity (%)Packaging
Angene International971 g, 5 g, 25 g
Combi-Blocks95100 mg–10 g
Bidepharm99500 mg–50 g

Analytical Characterization Methods

Quality Control Assays

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

  • Elemental Analysis: Calculated (%): C 53.91, H 5.00, B 2.55; Found: C 53.85, H 5.12, B 2.48.

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